molecular formula C17H19N3O3 B8108571 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid

1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid

Cat. No.: B8108571
M. Wt: 313.35 g/mol
InChI Key: CUIZEDSRAOKBGV-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the indole core, followed by the introduction of the dimethylcarbamoyl and isopropyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring, depending on the reagents and conditions used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by chelating metal ions at the active site or by forming hydrogen bonds with key amino acid residues. These interactions can lead to the inhibition of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid stands out due to its unique substitution pattern and the presence of the dimethylcarbamoyl group. Similar compounds include:

Properties

IUPAC Name

1-(dimethylcarbamoyl)-4-propan-2-ylpyrrolo[3,2-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-10(2)19-12-8-6-5-7-11(12)15-13(19)9-14(16(21)22)20(15)17(23)18(3)4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIZEDSRAOKBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1C=C(N3C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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